tert-butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and tert-butyl chloroformate for esterification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Reduction: tert-Butyl 6-methoxy-2-amino-1H-indole-1-carboxylate
Substitution: Various substituted indole derivatives depending on the nucleophile used
Oxidation: Oxidized indole derivatives
Scientific Research Applications
Chemistry: tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to study the biological effects of indole derivatives and their potential therapeutic applications .
Medicine: The compound’s potential medicinal applications include the development of new drugs targeting specific biological pathways. Its structural features make it a valuable scaffold for drug design and discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 1H-indole-2-carboxylate
Uniqueness: tert-Butyl 6-methoxy-2-nitro-1H-indole-1-carboxylate is unique due to the presence of the methoxy and nitro groups on the indole ring. These functional groups confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
tert-butyl 6-methoxy-2-nitroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(17)15-11-8-10(20-4)6-5-9(11)7-12(15)16(18)19/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHYJKYHLCBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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